molecular formula C7H12Br2N2O2 B13418832 N,N'-1,3-Propanediylbis[2-bromoacetamide]

N,N'-1,3-Propanediylbis[2-bromoacetamide]

Cat. No.: B13418832
M. Wt: 315.99 g/mol
InChI Key: IEJHXBYYIGKJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is primarily employed in biochemical and pharmaceutical research to stabilize protein dimers by covalently linking cysteine residues through disulfide bonds. Its efficacy arises from the reactivity of the bromoacetamide moiety, which undergoes nucleophilic substitution (SN2) with thiol groups, forming stable thioether bonds . Structural studies highlight its utility in creating conformationally constrained protein assemblies, such as C3d dimers, to investigate immune system interactions .

Properties

Molecular Formula

C7H12Br2N2O2

Molecular Weight

315.99 g/mol

IUPAC Name

2-bromo-N-[3-[(2-bromoacetyl)amino]propyl]acetamide

InChI

InChI=1S/C7H12Br2N2O2/c8-4-6(12)10-2-1-3-11-7(13)5-9/h1-5H2,(H,10,12)(H,11,13)

InChI Key

IEJHXBYYIGKJEF-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CBr)CNC(=O)CBr

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms in N,N'-1,3-Propanediylbis[2-bromoacetamide] act as leaving groups, facilitating nucleophilic substitution. Common nucleophiles include amines, thiols, and hydroxide ions.

Reaction TypeConditionsProductsYieldReference
AlkylationDMF, K₂CO₃, 65°CBis-ether derivatives71%*
Amine couplingInert solvent, RTCross-linked amidesN/A

*Reported for analogous mono-bromoacetamide reactions .

For example, in the presence of potassium carbonate, bromoacetamide derivatives undergo substitution with phenolic or alcoholic hydroxyl groups to form ethers . The bis-bromo structure allows sequential or simultaneous substitution, enabling applications in polymer cross-linking.

Acylation and Protein Modification

The amide groups participate in acylation reactions, modifying biomolecules such as proteins.

Mechanism :

  • The electron-withdrawing bromine enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic residues (e.g., lysine amines, cysteine thiols) attack the carbonyl, forming stable acylated adducts.

This reactivity underpins its potential anti-cancer and antimicrobial activity by disrupting enzyme function.

Cross-Linking and Polymerization

The compound’s dual reactive sites enable cross-linking in polymeric systems.

ApplicationConditionsOutcomeReference
Polymer synthesisRadical initiators, heatNetwork polymers
Biomaterial modificationAqueous buffer, pH 7–9Protein aggregates

Radical-initiated reactions may involve homolytic cleavage of C–Br bonds, generating intermediates that propagate polymer chains .

Reactivity with Olefins

While not directly studied for this compound, analogous bromoacetamides like N-bromoacetamide (NBA) react with olefins via a two-step process:

  • Radical formation : NBA undergoes homolytic cleavage to generate bromine radicals .

  • Ionic addition : Radicals combine with olefins to form bromohydrin derivatives .

For N,N'-1,3-Propanediylbis[2-bromoacetamide], similar reactivity could yield bis-adducts with conjugated dienes or polymerizable monomers.

Biological Activity and Mechanisms

The compound’s bifunctional alkylation capability allows it to cross-link DNA or proteins, disrupting cellular processes. Key findings include:

  • Anti-cancer activity : Acylation of oncogenic protein active sites.

  • Antimicrobial effects : Inhibition of bacterial enzyme systems.

Analytical Characterization

Reaction products are validated using:

  • IR spectroscopy : Confirms amide (1650–1700 cm⁻¹) and C–Br (500–600 cm⁻¹) bonds.

  • NMR : Identifies substitution patterns (e.g., δ 3.8–4.2 ppm for CH₂Br).

  • Mass spectrometry : Verifies molecular weight and fragmentation patterns.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

N,N′-1,3-Propanediylbis[2-(ethenylsulfonyl)acetamide] (CAS 93629-90-4)
  • Molecular Formula : C₁₁H₁₈N₂O₆S₂ (vs. C₇H₁₀Br₂N₂O₂ for the bromoacetamide analog).
  • Reactivity : Replaces bromine with ethenylsulfonyl groups, enabling Michael addition reactions with nucleophiles (e.g., thiols or amines) rather than SN2 mechanisms. This alters kinetics and conjugation specificity.
  • Applications : Used in peptide cyclization and materials science for irreversible crosslinking.
  • Safety : Classified as hazardous (H317: may cause allergic skin reactions) and listed on restricted substance inventories .
N,N'-1,3-Propanediylbis[2-cyanoacetamide] (CAS 111233-69-3)
  • Molecular Formula : C₉H₁₂N₄O₂.
  • Reactivity: Cyano groups act as electron-withdrawing substituents but lack leaving-group capability, reducing electrophilic reactivity compared to bromoacetamide.
  • Applications: Utilized in pharmaceutical intermediates and biomedicine for non-covalent interactions or as a building block in organic synthesis .
N,N',N''-(Benzene-1,3,5-triyl)-tris(2-bromoacetamide)
  • Structure : Trimeric analog with a benzene core, enabling three-point crosslinking.
  • Applications : Imposes topological constraints in cyclic peptide libraries for enzyme inhibition studies (e.g., targeting kallikrein and cathepsin G) .

Structural and Reactivity Comparison Table

Compound Molecular Formula Functional Groups Reactivity Mechanism Key Applications
N,N'-1,3-Propanediylbis[2-bromoacetamide] C₇H₁₀Br₂N₂O₂ (inferred) Bromoacetamide SN2 nucleophilic substitution Protein dimer stabilization
N,N′-1,3-Propanediylbis[2-(ethenylsulfonyl)acetamide] C₁₁H₁₈N₂O₆S₂ Ethenylsulfonyl Michael addition Peptide cyclization
N,N'-1,3-Propanediylbis[2-cyanoacetamide] C₉H₁₂N₄O₂ Cyano Electron withdrawal Pharmaceutical intermediates
N,N',N''-(Benzene-1,3,5-triyl)-tris(2-bromoacetamide) Not provided Bromoacetamide (trimeric) Multi-site SN2 Enzyme inhibitor libraries

Mechanistic and Toxicological Insights

  • Bromoacetamide Derivatives : The bromine atom in N,N'-1,3-Propanediylbis[2-bromoacetamide] facilitates direct-acting electrophilic reactivity, consistent with irreversible covalent binding observed in 2-bromoacetamide toxicity studies . This property is advantageous for stable crosslinking but necessitates careful handling.
  • Ethenylsulfonyl Analog : While effective in conjugation, its hazard profile (e.g., skin sensitization) limits industrial use compared to bromoacetamides .
  • Cyano Derivative: Lower reactivity reduces toxicity risks, making it preferable for applications requiring reversible interactions .

Biological Activity

N,N'-1,3-Propanediylbis[2-bromoacetamide] (CAS Number: 4960-83-2) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its potential applications in drug development and therapeutic interventions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C7H12Br2N2O2
  • Molecular Weight : 315.99 g/mol
  • IUPAC Name : 2-bromo-N-[3-[(2-bromoacetyl)amino]propyl]acetamide
  • SMILES : BrCC(=O)NCCCNC(=O)CBr

N,N'-1,3-Propanediylbis[2-bromoacetamide] functions primarily as a bifunctional crosslinker. Its structure allows it to interact with various biomolecules, particularly proteins. The bromine atoms in the compound facilitate nucleophilic substitution reactions, enabling the formation of covalent bonds with amino acid side chains in proteins. This property is crucial for developing antibody-drug conjugates (ADCs) and other bioconjugates that enhance therapeutic efficacy.

Anticancer Activity

Research has indicated that N,N'-1,3-Propanediylbis[2-bromoacetamide] exhibits promising anticancer properties. It has been utilized in studies to create ADCs that target specific cancer cells while minimizing damage to healthy tissues.

  • Case Study : A study explored the use of bis-haloacetamide linkers, including N,N'-1,3-Propanediylbis[2-bromoacetamide], for the synthesis of ADCs targeting HER2-positive breast cancer cells. The results demonstrated enhanced cytotoxicity against these cells compared to non-targeted therapies, suggesting a potential role in targeted cancer treatment .

Protein Crosslinking

The compound's ability to crosslink proteins has implications for various biochemical applications, including the stabilization of protein structures and the development of novel therapeutic agents.

  • Research Findings : In a comparative study, N,N'-1,3-Propanediylbis[2-bromoacetamide] was shown to effectively crosslink monoclonal antibodies, enhancing their stability and therapeutic potential. The study highlighted its effectiveness over other crosslinkers due to its specific reactivity with amino acid residues .

Data Table: Biological Activity Overview

Activity TypeObservationsReferences
AnticancerEnhanced cytotoxicity in HER2-positive cells
Protein CrosslinkingEffective stabilization of monoclonal antibodies
General ReactivityHigh specificity towards nucleophilic sites

Safety and Regulatory Considerations

Due to its reactive nature and potential toxicity, N,N'-1,3-Propanediylbis[2-bromoacetamide] is classified as a controlled product. Researchers must adhere to safety guidelines and obtain necessary permits for handling and usage in laboratory settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N'-1,3-Propanediylbis[2-bromoacetamide]?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 1,3-propanediamine with bromoacetyl bromide in the presence of a base (e.g., K₂CO₃) to neutralize HBr byproducts. The reaction is conducted in anhydrous dichloromethane (CH₂Cl₂) at 0°C, followed by gradual warming to room temperature. Purification involves filtration, solvent evaporation, and recrystallization from tetrahydrofuran (THF) and hexanes .
  • Key Variables : Reaction temperature, stoichiometric ratios (e.g., 1.05 eq of amine to 1.00 eq of bromoacetyl bromide), and solvent selection influence yield and purity.

Q. How can researchers validate the purity and structural integrity of N,N'-1,3-Propanediylbis[2-bromoacetamide]?

  • Methodological Answer :

  • Chromatography : Thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane eluents (Rf ~0.28–0.65 depending on substituents) .
  • Spectroscopy : ¹H and ¹³C NMR to confirm bromoacetamide protons (δ ~3.8–4.2 ppm for CH₂Br) and carbonyl carbons (δ ~165–170 ppm). Compare spectral data to literature values for analogous bromoacetamides .
  • Melting Point Analysis : Consistent melting points (e.g., 75–84°C for similar derivatives) indicate purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) due to bromoacetyl bromide’s lachrymatory and corrosive properties.
  • Avoid aqueous conditions to prevent hydrolysis to toxic byproducts.
  • Store in airtight containers under inert gas (N₂/Ar) to minimize degradation .

Advanced Research Questions

Q. How does the reactivity of N,N'-1,3-Propanediylbis[2-bromoacetamide] differ in protic vs. aprotic solvents?

  • Methodological Answer :

  • Aprotic Solvents (e.g., CH₂Cl₂, THF) : Favor nucleophilic substitution (e.g., with amines or thiols) due to enhanced electrophilicity of the bromoacetamide group.
  • Protic Solvents (e.g., MeOH, H₂O) : Risk hydrolysis to acetic acid derivatives, requiring kinetic studies to optimize reaction conditions. Monitor via TLC and ¹H NMR .
    • Data Contradiction Note : Conflicting yields in protic solvents (e.g., 54% vs. 82% in aprotic) may arise from competing hydrolysis pathways. Use low-temperature kinetics to resolve discrepancies .

Q. What strategies mitigate side reactions during crosslinking applications of this compound?

  • Methodological Answer :

  • Controlled Stoichiometry : Limit excess nucleophiles (e.g., thiols) to prevent over-functionalization.
  • Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl [Boc] groups) on the diamine backbone.
  • Real-Time Monitoring : Employ HPLC-MS to track intermediate formation and adjust reaction parameters dynamically .

Q. How can researchers resolve contradictory spectral data for bromoacetamide derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping proton signals) by determining crystal structures.
  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace specific resonances.
  • Computational Chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.